molecular formula C32H58O14 B8104097 Bis-propargyl-PEG14

Bis-propargyl-PEG14

Cat. No.: B8104097
M. Wt: 666.8 g/mol
InChI Key: CNZIDLBDXPTXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-propargyl-PEG14 is synthesized through a series of chemical reactions involving the introduction of propargyl groups into a polyethylene glycol backbone. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis-propargyl-PEG14 primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the propargyl groups and azide-bearing compounds .

Common Reagents and Conditions

    Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate.

    Conditions: The reaction is typically carried out in aqueous media at room temperature.

Major Products

The major products of the CuAAC reaction involving this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including bioconjugation and material science .

Mechanism of Action

The primary mechanism of action of Bis-propargyl-PEG14 involves its participation in Click Chemistry reactions. The propargyl groups react with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it suitable for various applications .

Comparison with Similar Compounds

Bis-propargyl-PEG14 can be compared with other similar compounds such as Bis-propargyl-PEG12, Bis-propargyl-PEG10, and Bis-propargyl-PEG18 . These compounds also contain propargyl groups and participate in Click Chemistry reactions. the length of the polyethylene glycol chain varies, affecting their solubility and reactivity. This compound, with its longer polyethylene glycol chain, offers enhanced hydrophilicity and solubility in aqueous media, making it unique among its counterparts .

List of Similar Compounds

  • Bis-propargyl-PEG12
  • Bis-propargyl-PEG10
  • Bis-propargyl-PEG18
  • Bis-propargyl-PEG4
  • Bis-propargyl-PEG1

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZIDLBDXPTXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.